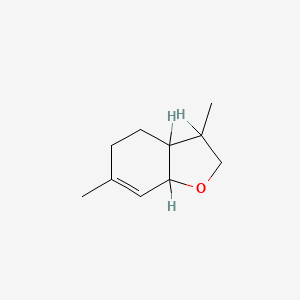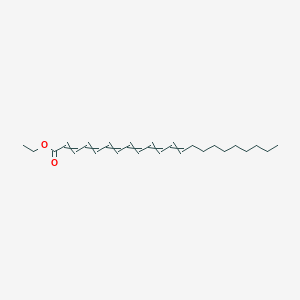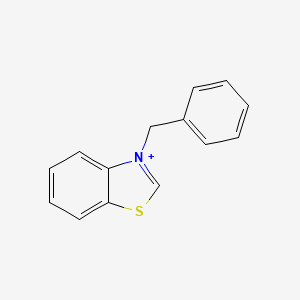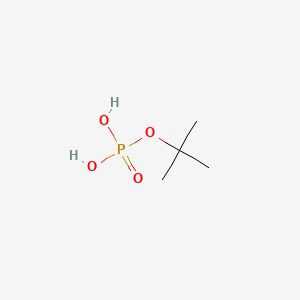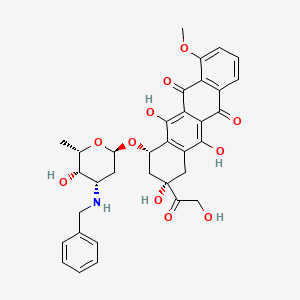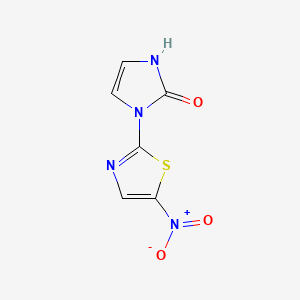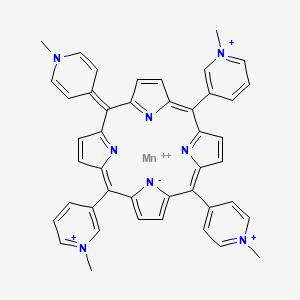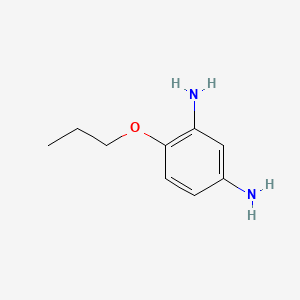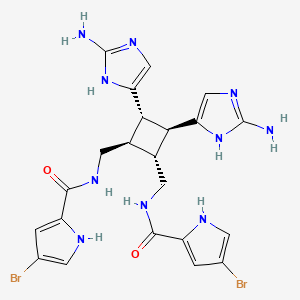
Sceptrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sceptrin is a member of pyrroles and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Sceptrin, a marine natural compound, has presented unique challenges and opportunities in the realm of chemical synthesis. It was first synthesized in 2004 by Baran, Zografos, and O'Malley, marking a significant achievement due to its novel chemical features and biological activity. The synthesis process highlighted innovative methods like chemo- and regioselective halogenation and a mild sequence for 2-aminoimidazole formation (Baran, Zografos, & O'Malley, 2004). Additionally, later studies by Nguyen and Jamison in 2020 demonstrated a four-step synthesis of sceptrin, emphasizing the compound's potential for further chemical exploration and application (Nguyen & Jamison, 2020).
Biological Activities and Potential Applications
Sceptrin has been studied for its biological activities and potential therapeutic applications. In 2009, Ciprés et al. discovered that sceptrin inhibits cell motility in various cancer cell lines without exhibiting toxicity at effective concentrations. This finding suggests its potential as a lead molecule for cancer therapy and as a tool for studying cell motility mechanisms (Ciprés et al., 2009). In a different context, sceptrin's antimicrobial properties were investigated by Bernan et al. in 1993, demonstrating its bacteriostatic and bactericidal effects on Escherichia coli, suggesting its potential as an antimicrobial agent (Bernan, Roll, Ireland, Greenstein, Maiese, & Steinberg, 1993).
Nano-Antibiotic Formulations
In recent advancements, sceptrin has been incorporated into nanoformulations. A 2022 study by An et al. introduced sceptrin-Au nano-aggregates (SANA), demonstrating superior antibiotic and antibiofilm activities against drug-resistant Gram-negative bacteria. This innovation signifies sceptrin's role in developing next-generation nano-antibiotics and clinical applications (An, Kang, Koh, Park, Oh, & Kim, 2022).
Propiedades
Número CAS |
79638-16-7 |
|---|---|
Nombre del producto |
Sceptrin |
Fórmula molecular |
C22H24Br2N10O2 |
Peso molecular |
620.3 g/mol |
Nombre IUPAC |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1 |
Clave InChI |
YPZNLFZLPZWWAD-GWIYSAMLSA-N |
SMILES isomérico |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
SMILES canónico |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Sinónimos |
sceptrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



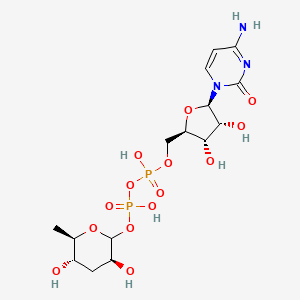
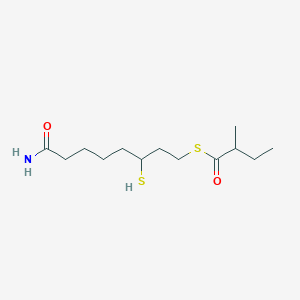
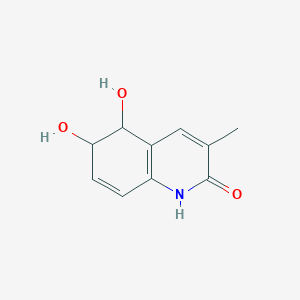
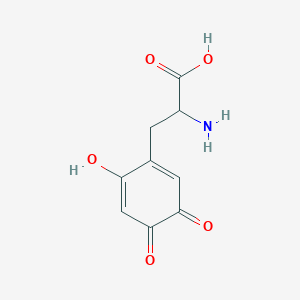
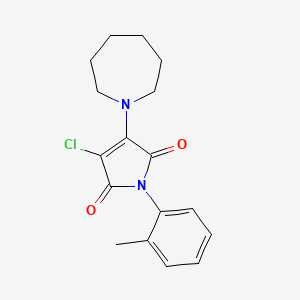
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
